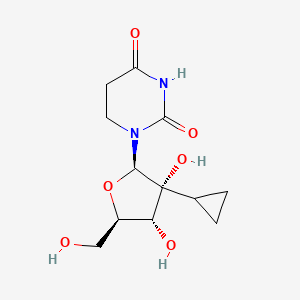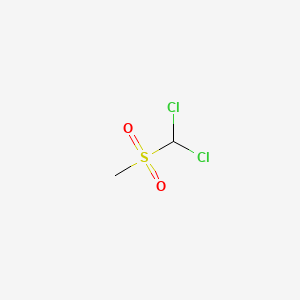
Methane, dichloro(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethyl methyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Dichloromethyl methyl sulfone is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloromethyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of dichloromethyl methyl ether with a sulfonyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields dichloromethyl methyl sulfone as the primary product .
Industrial Production Methods
In industrial settings, dichloromethyl methyl sulfone is often produced using large-scale chemical reactors. The process involves the controlled addition of dichloromethyl methyl ether to a sulfonyl chloride solution, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dichloromethyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used
Aplicaciones Científicas De Investigación
Dichloromethyl methyl sulfone has a wide range of applications in scientific research:
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer effects.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of dichloromethyl methyl sulfone involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and protein function. For example, it has been shown to affect the ergosterol biosynthesis pathway in fungi, leading to antifungal effects . The compound’s sulfonyl group plays a crucial role in its reactivity and ability to form stable complexes with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Dimethyl sulfone (DMSO2): Similar in structure but with different reactivity and applications.
Dichloromethyl methyl ether: Used as a reagent in organic synthesis
Uniqueness
Dichloromethyl methyl sulfone stands out due to its unique combination of reactivity and stability. Unlike dimethyl sulfoxide and dimethyl sulfone, it has a dichloromethyl group that imparts distinct chemical properties, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
37557-96-3 |
|---|---|
Fórmula molecular |
C2H4Cl2O2S |
Peso molecular |
163.02 g/mol |
Nombre IUPAC |
dichloro(methylsulfonyl)methane |
InChI |
InChI=1S/C2H4Cl2O2S/c1-7(5,6)2(3)4/h2H,1H3 |
Clave InChI |
QMMFBGBMARGVFC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


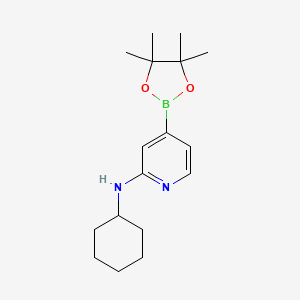
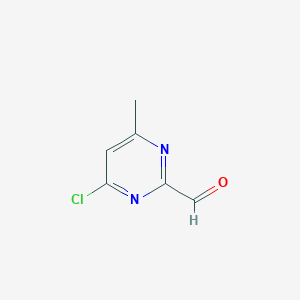
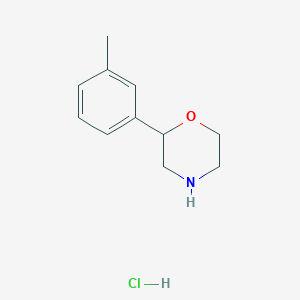
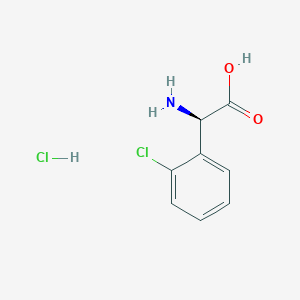
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
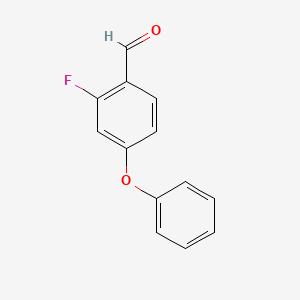
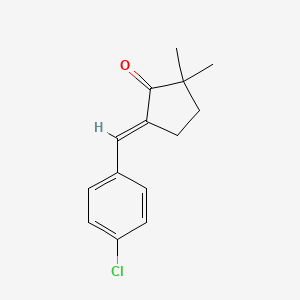
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)
